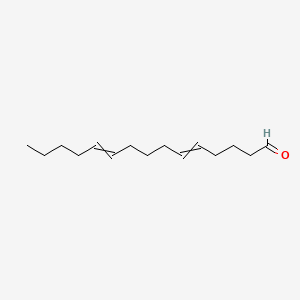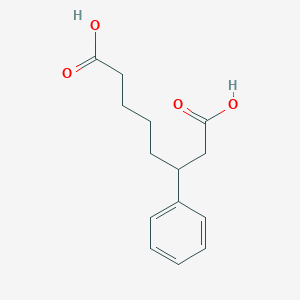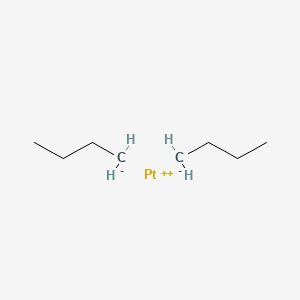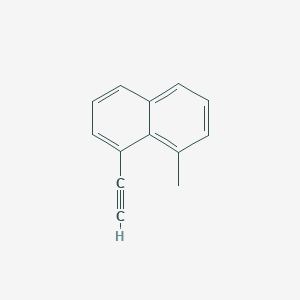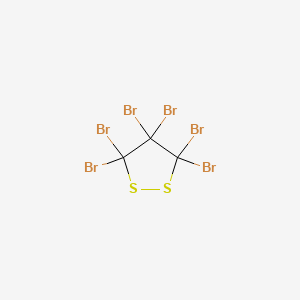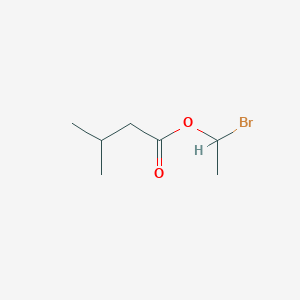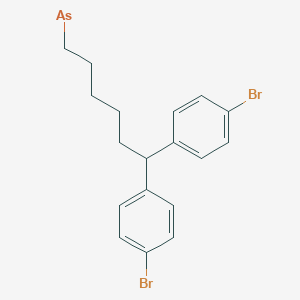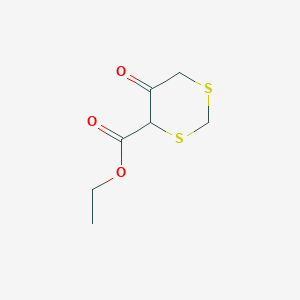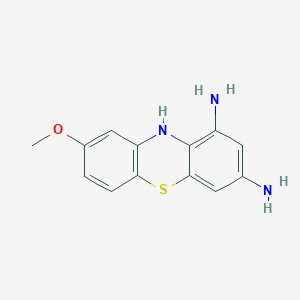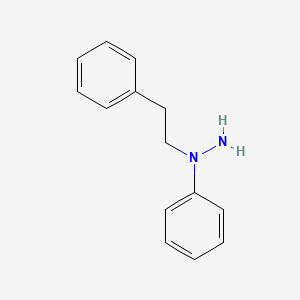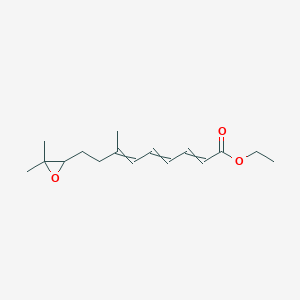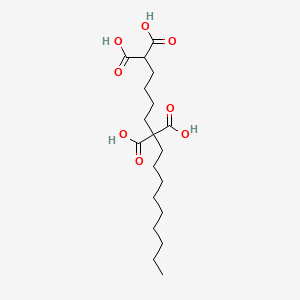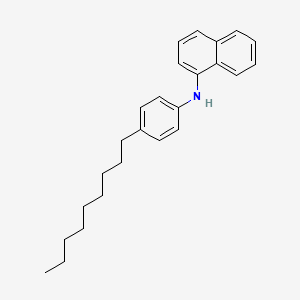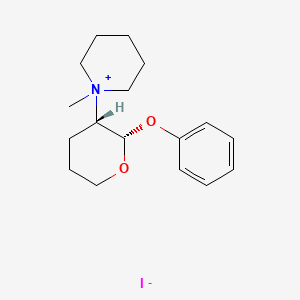
cis-1-Methyl-1-(2-phenoxytetrahydro-2H-pyran-3-yl)piperidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-Methyl-1-(2-phenoxytetrahydro-2H-pyran-3-yl)piperidinium iodide: is a complex organic compound that features a piperidinium core substituted with a phenoxytetrahydro-2H-pyran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Methyl-1-(2-phenoxytetrahydro-2H-pyran-3-yl)piperidinium iodide typically involves multi-step organic reactions. One common method includes the reaction of 1-methylpiperidine with 2-phenoxytetrahydro-2H-pyran-3-yl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents that can be easily removed or recycled is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the piperidinium ring, converting it to a piperidine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidinium compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, it may be used as a ligand in receptor studies or as a precursor in the synthesis of biologically active molecules.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of cis-1-Methyl-1-(2-phenoxytetrahydro-2H-pyran-3-yl)piperidinium iodide involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the piperidinium ring can engage in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-Methyl-1-(2-phenoxytetrahydro-2H-pyran-3-yl)piperidinium chloride
- 1-Methyl-1-(2-phenoxytetrahydro-2H-pyran-3-yl)piperidinium bromide
Uniqueness: The iodide variant is unique due to the presence of the iodide ion, which can influence the compound’s reactivity and solubility. The iodide ion can also participate in specific interactions that are not possible with chloride or bromide ions.
Propriétés
Numéro CAS |
64647-11-6 |
|---|---|
Formule moléculaire |
C17H26INO2 |
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
1-methyl-1-[(2S,3S)-2-phenoxyoxan-3-yl]piperidin-1-ium;iodide |
InChI |
InChI=1S/C17H26NO2.HI/c1-18(12-6-3-7-13-18)16-11-8-14-19-17(16)20-15-9-4-2-5-10-15;/h2,4-5,9-10,16-17H,3,6-8,11-14H2,1H3;1H/q+1;/p-1/t16-,17-;/m0./s1 |
Clé InChI |
IHXPTGLFABPXJI-QJHJCNPRSA-M |
SMILES isomérique |
C[N+]1(CCCCC1)[C@H]2CCCO[C@H]2OC3=CC=CC=C3.[I-] |
SMILES canonique |
C[N+]1(CCCCC1)C2CCCOC2OC3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


